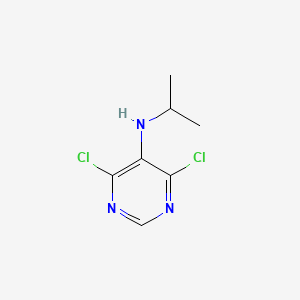

4,6-Dichloro-N-isopropylpyrimidin-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9Cl2N3 |

|---|---|

Molecular Weight |

206.07 g/mol |

IUPAC Name |

4,6-dichloro-N-propan-2-ylpyrimidin-5-amine |

InChI |

InChI=1S/C7H9Cl2N3/c1-4(2)12-5-6(8)10-3-11-7(5)9/h3-4,12H,1-2H3 |

InChI Key |

UGEOWXLMMDZKFA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=C(N=CN=C1Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dichloro N Isopropylpyrimidin 5 Amine

Strategic Approaches for Pyrimidine (B1678525) Ring Construction and Dihalo-Substitution

The initial phase of synthesizing 4,6-Dichloro-N-isopropylpyrimidin-5-amine involves the construction of the pyrimidine ring followed by dihalo-substitution. This can be achieved through various strategic approaches.

Halogenation of Dihydroxypyrimidine Precursors

A primary method for synthesizing the dichloropyrimidine structure involves the halogenation of dihydroxypyrimidine precursors. google.com This is commonly achieved using phosphorus oxychloride (POCl3). google.comresearchgate.net The reaction is typically carried out in the presence of a trialkylamine and phosphorus trichloride, which allows for a reduced amount of phosphorus oxychloride and avoids the need for organic solvents. google.com The trialkylamine raises the boiling point of the reaction mixture to a preferred temperature of 125 to 180°C. google.com This process converts the hydroxyl groups of the pyrimidine ring into chlorine atoms, yielding the desired dichloro-substituted pyrimidine. google.comgoogle.com

A specific example involves the condensation of a substituted diethyl aminomalonate with urea (B33335) to form a 2,4,6-trihydroxy-5-substituted aminopyrimidine. This intermediate is then chlorinated to produce a 2,4,6-trichloro-5-aminopyrimidine. google.com

Multicomponent Reaction Pathways for Pyrimidine Core Formation

Multicomponent reactions (MCRs) offer an efficient and sustainable approach to constructing the pyrimidine core. nih.govacs.orgfigshare.com These reactions allow for the synthesis of complex molecules in a single step from three or more starting materials, which is attractive for creating diverse libraries of compounds. nih.govacs.orgfigshare.com

One such method involves an iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohols. nih.govacs.orgorganic-chemistry.orgorganic-chemistry.org This reaction proceeds through a series of condensation and dehydrogenation steps to form highly substituted pyrimidines with high regioselectivity. nih.govacs.orgorganic-chemistry.org Other catalytic systems, such as those based on nickel, have also been developed for the synthesis of pyrimidines from alcohols, malononitrile, and guanidine (B92328) or benzamidine (B55565) salts. acs.org Additionally, titanium-catalyzed multicomponent reactions of amines, isocyanides, and alkynes can produce 1,3-diimine tautomers, which can then react with amidines to form trisubstituted pyrimidines. thieme-connect.com Zinc-catalyzed three-component coupling reactions of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) also provide a direct route to substituted pyrimidines. organic-chemistry.orgresearchgate.net

Introduction of the N-isopropylamine Moiety at Position 5

Following the formation of the dichlorinated pyrimidine ring, the next critical step is the introduction of the N-isopropylamine group at the 5-position of the pyrimidine ring.

Nucleophilic Amination Reactions and Regioselective Considerations

The introduction of the N-isopropylamine group is typically achieved through a nucleophilic aromatic substitution (SNA r) reaction. acs.orgacs.org The reactivity of the different positions on the pyrimidine ring generally follows the order C4(6) > C2 > C5. acs.orgacs.org This inherent reactivity preference makes direct amination at the C5 position challenging.

Therefore, the synthesis is often designed in a way that the amino group, or a precursor, is already present at the 5-position of the pyrimidine ring before the chlorination step. For instance, starting with a 5-aminopyrimidine (B1217817) derivative allows for the subsequent halogenation of the hydroxyl groups at positions 4 and 6 without affecting the amino group. google.com

Chemo- and Regioselectivity in Amine Incorporation

Achieving the desired chemo- and regioselectivity is crucial for the successful synthesis of this compound. The selective reaction of nucleophiles at different positions of the pyrimidine ring is a key consideration.

In di- and trichloropyrimidines, the C4 and C6 positions are generally more reactive towards nucleophilic substitution than the C2 position. acs.orgacs.org The lack of high regioselectivity in amination reactions of 2,4-dichloropyrimidines can lead to mixtures of isomers that are difficult to separate. acs.org However, the presence of an amino group at the C5 position can influence the reactivity of the other positions on the ring.

For the synthesis of the target molecule, the strategy of introducing the amino functionality at the 5-position early in the synthetic sequence, prior to the chlorination step, is a common approach to ensure the correct substitution pattern. google.com

Exploration of Catalytic Systems in Synthetic Routes

Catalytic systems play a significant role in modern synthetic organic chemistry, offering milder reaction conditions, higher yields, and improved selectivity.

While the direct synthesis of this compound may not always involve a catalytic step for the amination at C5, various catalytic methods are employed in the synthesis of related pyrimidine derivatives. For instance, palladium-catalyzed amination reactions have been developed for the regioselective substitution of chloropyrimidines. nih.govresearchgate.net These reactions often employ specific ligands to control the selectivity of the amination. nih.gov

Furthermore, iridium, manganese, nickel, copper, and zinc-based catalysts are utilized in multicomponent reactions to construct the pyrimidine ring itself, as mentioned earlier. nih.govacs.orgresearchgate.netmdpi.com These catalytic approaches provide efficient and sustainable routes to highly functionalized pyrimidines. organic-chemistry.org

Table of Synthetic Steps and Reagents

| Step | Description | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| 1 | Pyrimidine Ring Formation (from diethyl aminomalonate) | Diethyl aminomalonate, Urea | google.com |

| 2 | Halogenation | Phosphorus oxychloride (POCl3) | google.comresearchgate.net |

| 3 | Nucleophilic Amination (general for pyrimidines) | Isopropylamine | nih.gov |

Analogous Synthetic Routes from Related Pyrimidine Derivatives

Insights into potential synthetic strategies for this compound can be gained by examining the established syntheses of structurally similar compounds. The synthesis of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine, a key intermediate for the antiplatelet agent Ticagrelor, is well-documented and offers valuable precedents. chemicalbook.comgoogle.com

Multiple synthetic routes to 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine have been developed, often starting from simple, commercially available materials.

One common pathway begins with 4,6-dihydroxy-2-mercaptopyrimidine (2-thiobarbituric acid). google.com The synthesis proceeds through several key steps:

S-Alkylation: The mercapto group is alkylated with a propyl halide to give 4,6-dihydroxy-2-(propylthio)pyrimidine.

Nitration: The C5 position of the pyrimidine ring is nitrated, typically using fuming nitric acid, to yield 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine.

Chlorination: The two hydroxyl groups are converted to chlorides using a chlorinating agent such as phosphorus oxychloride (POCl₃), affording 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.

Reduction: The nitro group at the C5 position is reduced to a primary amine to give the final product. This reduction can be achieved using various methods, including iron powder in acetic acid or catalytic hydrogenation. google.com

An alternative route starts from substituted diethyl aminomalonate. google.compatsnap.com This method involves:

Condensation: Diethyl aminomalonate (with the amino group protected, e.g., as an acetamide) is condensed with urea in the presence of a strong base like sodium ethoxide to form the pyrimidine ring, yielding a 2,4,6-trihydroxy-5-aminopyrimidine derivative.

Chlorination: The trihydroxy pyrimidine is treated with a chlorinating agent like POCl₃ to produce 2,4,6-trichloro-5-aminopyrimidine (after deprotection).

Selective Thiolation: The trichloro derivative reacts selectively with propanethiol to displace the more reactive chlorine at the C2 position, yielding the target 4,6-dichloro-2-(propylthio)pyrimidin-5-amine. google.com

| Starting Material | Key Intermediates | Key Reagents |

| 2-Thiobarbituric Acid | 4,6-dihydroxy-2-(propylthio)pyrimidine; 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | Propyl halide, Fuming HNO₃, POCl₃, Fe/AcOH |

| Diethyl aminomalonate | 2,4,6-trihydroxy-5-acetamidopyrimidine; 2,4,6-trichloro-5-aminopyrimidine | Urea, NaOEt, POCl₃, Propanethiol |

For a synthetic route to be viable on an industrial scale, factors such as cost of goods, operational simplicity, safety, and environmental impact are paramount. The routes used for 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine offer a useful case study for evaluating scalability.

The route starting from 2-thiobarbituric acid involves the use of hazardous reagents like fuming nitric acid and phosphorus oxychloride, which require specialized handling and equipment on a large scale. google.com Furthermore, the use of iron powder for nitro reduction can be inefficient for large-scale production and generates significant waste. google.com Catalytic hydrogenation is a cleaner alternative but often relies on expensive precious metal catalysts (e.g., platinum) and requires high-pressure hydrogenation equipment. chemicalbook.com

To address these challenges, alternative reagents have been explored. For instance, a method using sodium dithionite (B78146) in a mixed solvent system has been disclosed for the reduction of the nitro group, which is described as being suitable for industrial production due to cheap reagents, mild conditions, and high yield. google.com

Chemical Reactivity and Transformation Mechanisms of 4,6 Dichloro N Isopropylpyrimidin 5 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrimidine (B1678525) core, with its two electronegative nitrogen atoms, is inherently electron-deficient. This electronic characteristic makes the ring susceptible to attack by nucleophiles, particularly at positions activated by both the ring nitrogens and good leaving groups like halogens. The addition-elimination pathway, which proceeds through a stabilized anionic intermediate, is the predominant mechanism for these transformations. youtube.comyoutube.com

In 4,6-Dichloro-N-isopropylpyrimidin-5-amine, the chlorine atoms at the C-4 and C-6 positions are highly activated for nucleophilic aromatic substitution (SNAr). researchgate.net The two ring nitrogens exert a strong electron-withdrawing effect, significantly lowering the electron density at the ortho and para positions (C-2, C-4, and C-6). stackexchange.com Consequently, both the C-4 and C-6 carbons are excellent electrophilic sites.

Due to the symmetrical nature of the 4,6-dichloro substitution pattern relative to the C-5 amine, the initial monosubstitution by a nucleophile can occur at either the C-4 or C-6 position with equal probability, leading to a single product. The high reactivity of these positions allows SNAr reactions to proceed under relatively mild conditions with a variety of nucleophiles, including amines, alkoxides, and thiolates. mdpi.comresearchgate.net Once the first chlorine atom is displaced, the symmetry of the molecule is broken, and the electronic environment of the remaining chlorine atom is altered, which affects the conditions required for a subsequent substitution reaction.

| Substrate Type | Position(s) of Halogens | Typical Nucleophile | Observed Selectivity/Reactivity | Reference |

|---|---|---|---|---|

| Symmetrically Substituted Dichloropyrimidine | C-4 and C-6 | Primary/Secondary Amines | High reactivity at both positions; initial monosubstitution yields a single product. | researchgate.netmdpi.com |

| Asymmetrically Substituted Dichloropyrimidine | C-2 and C-4 | Amines, Alkoxides | Generally, C-4 is more reactive than C-2 due to greater activation from the para nitrogen atom. | stackexchange.comwuxiapptec.com |

| Dichloropyrimidine with Electron-Donating Group (EDG) | C-2 and C-4 (with EDG at C-6) | Amines | Selectivity can be reversed, favoring attack at the C-2 position. | wuxiapptec.com |

| Dichloropyrimidine with Electron-Withdrawing Group (EWG) | C-2 and C-4 (with EWG at C-5) | Amines | C-4 substitution is strongly favored and overall ring reactivity is enhanced. | researchgate.net |

However, the primary influence of the C-5 amino group is observed after the first SNAr reaction. Once a nucleophile replaces the chlorine at C-4 (or C-6), the resulting 4-substituted-6-chloro-N-isopropylpyrimidin-5-amine is no longer symmetrical. The electronic character of the newly introduced substituent, in concert with the persistent electron-donating effect of the N-isopropylamine group, will direct the regioselectivity of any subsequent substitution at the remaining C-6 chloro position. If the first substituent is electron-withdrawing, it will enhance the reactivity of the second chlorine, whereas another electron-donating group may reduce its reactivity.

The mechanism of SNAr reactions on the 4,6-dichloropyrimidine (B16783) core proceeds via a two-step addition-elimination sequence. The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing a chlorine, leading to the formation of a tetrahedral anionic σ-complex, known as a Meisenheimer complex. nih.govwikipedia.org

This intermediate is stabilized by the delocalization of the negative charge across the electron-deficient pyrimidine ring. The two ring nitrogens are particularly effective at accommodating this negative charge through resonance, thereby lowering the activation energy for the complex's formation. mdpi.comnih.gov The stability of the Meisenheimer complex is a key factor in the facility of SNAr reactions in pyrimidine systems. chemrxiv.org The second step of the mechanism is the rapid expulsion of the chloride leaving group, which restores the aromaticity of the ring and yields the final substitution product. While often transient, these intermediates are crucial to the reaction pathway. researchgate.net

Transformations Involving the C-5 N-isopropylamine Functionality

The exocyclic N-isopropylamine group at the C-5 position possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows for a range of transformations that directly modify this part of the molecule.

The secondary amine at C-5 can readily participate in reactions with various electrophiles.

Alkylation: In the presence of a suitable base, the amine can be deprotonated and subsequently alkylated by reacting with alkyl halides or other alkylating agents. This results in the formation of a tertiary amine at the C-5 position.

Acylation: The amine nitrogen can attack acylating agents such as acyl chlorides or anhydrides to form a stable amide linkage. This reaction is often used to introduce carbonyl-containing moieties. For instance, the acylation of a similar compound, 4,6-dichloropyrimidin-2-amine, with 3,6-dichloropicolinoyl chloride proceeds efficiently to yield the corresponding amide. nih.gov

Arylation: While less common via classical SNAr, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could potentially be employed to form a C-N bond between the C-5 amine and an aryl halide, leading to a tertiary arylamine.

| Transformation Type | Electrophilic Reagent | General Product Type | Reference Principle |

|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., R-Br) | C5-N(isopropyl)(R)-pyrimidine | nih.gov |

| Acylation | Acyl Chloride (e.g., R-COCl) | C5-N(isopropyl)(COR)-pyrimidine (Amide) | nih.gov |

| Sulfonylation | Sulfonyl Chloride (e.g., R-SO₂Cl) | C5-N(isopropyl)(SO₂R)-pyrimidine (Sulfonamide) | General amine reactivity |

The reaction of amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, is known as diazotization. The outcome of this reaction is highly dependent on the nature of the amine (primary, secondary, or tertiary). libretexts.org

Primary aromatic amines react to form relatively stable diazonium salts (Ar-N₂⁺), which are valuable synthetic intermediates for introducing a wide array of functional groups by replacing the diazonium group with a nucleophile (e.g., Sandmeyer reaction). organic-chemistry.org However, this compound contains a secondary amine. Secondary aryl amines react with nitrous acid not to form diazonium salts, but to yield N-nitrosamine compounds (Ar-N(R)-N=O). libretexts.org Therefore, treatment of the title compound with nitrous acid would be expected to produce 4,6-dichloro-N-isopropyl-N-nitrosopyrimidin-5-amine. This reaction pathway precludes the use of subsequent derivatizations that rely on the formation of a diazonium salt intermediate.

Reactivity of the Pyrimidine Ring System

The reactivity of the pyrimidine ring in this compound is fundamentally dictated by the electronic properties of its constituent atoms and substituents. The presence of two electronegative nitrogen atoms within the aromatic ring significantly reduces its electron density, making it inherently electron-deficient. This effect is further intensified by the two strongly electron-withdrawing chlorine atoms at positions 4 and 6. Consequently, the pyrimidine core is highly deactivated towards electrophilic attack and activated towards nucleophilic substitution.

Electrophilic Substitution Patterns on the Pyrimidine Core

Electrophilic aromatic substitution is a rare event for pyrimidine and its derivatives. The electron-deficient nature of the ring system means that it is generally resistant to attack by electrophiles unless activated by potent electron-donating groups. In the case of this compound, the N-isopropylamino group at the C5 position is an activating, ortho-para directing group. However, its activating effect is largely overcome by the powerful deactivating influence of the two ring nitrogens and the two chloro substituents.

Typical electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are not expected to proceed on the pyrimidine core of this molecule under standard conditions. Attempts to achieve such reactions often require harsh conditions and result in low yields or decomposition. For instance, studies on related aminopyrimidines show that reactions like nitration tend to occur on the exocyclic amino group rather than the carbon atoms of the ring, or require the ring to be constructed with the desired substituent already in place. researchgate.netrsc.org For this compound, any potential electrophilic attack would be directed by the C5-amino group to the ortho positions (C4 and C6), but these positions are already substituted with chlorine atoms and are highly deactivated. Therefore, direct electrophilic substitution on the pyrimidine nucleus is considered synthetically unfeasible.

Oxidation and Reduction Pathways of the Pyrimidine Nucleus

The pyrimidine nucleus can undergo both oxidation and reduction, leading to a variety of transformed products.

Oxidation: The pyrimidine ring, particularly when substituted with amino groups, can be susceptible to oxidation. The ring nitrogen atoms are common sites for oxidation, leading to the formation of N-oxides. For example, the oxidation of 2,4-diamino-6-chloropyrimidine with hydrogen peroxide, catalyzed by sodium tungstate, yields the corresponding N-oxide. questjournals.org This suggests a probable oxidation pathway for this compound would involve the formation of an N-oxide at either N1 or N3. Stronger oxidizing agents, such as potassium permanganate, have been shown to react with the C=C double bonds in other pyrimidine-containing molecules like trimethoprim. nih.gov This indicates a potential for oxidative cleavage or modification of the pyrimidine ring itself under more forceful conditions.

Reduction: The reduction of the pyrimidine ring in this compound can proceed via two main pathways: reductive dehalogenation or hydrogenation of the aromatic ring.

Dehalogenation: The chlorine atoms can be selectively removed using various reducing agents. Catalytic hydrogenation over a palladium catalyst (Pd/C) is a common method for the hydrogenolysis of C-Cl bonds in chloropyrimidines. oregonstate.edu This process replaces the chlorine atoms with hydrogen, yielding N-isopropylpyrimidin-5-amine. Other reagents like zinc dust in an aqueous medium can also effect dechlorination. oregonstate.edu

Ring Hydrogenation: Under more forcing catalytic hydrogenation conditions (e.g., higher pressure, different catalysts like platinum oxide), the pyrimidine ring itself can be reduced. nih.gov This would lead to the formation of a saturated tetrahydropyrimidine (B8763341) derivative. Studies on the reduction of 4-amino-2,6-dichloropyrimidine (B161716) have shown that this process can be complex, sometimes leading to ring-opening and the formation of degradation products like ammonia (B1221849) and propylamine, alongside the desired tetrahydropyrimidine. oregonstate.edu

A summary of potential reduction pathways is presented in the table below.

| Pathway | Reagents and Conditions | Potential Product(s) |

| Dehalogenation | Pd/C, H₂, base (e.g., MgO) | 4-Chloro-N-isopropylpyrimidin-5-amine; N-Isopropylpyrimidin-5-amine |

| Ring Hydrogenation | PtO₂, H₂, acidic media | 4,6-Dichloro-N-isopropyl-1,2,3,4-tetrahydropyrimidin-5-amine |

| Ring Hydrogenation & Dehalogenation | Stronger hydrogenation conditions | N-Isopropyl-1,2,3,4-tetrahydropyrimidin-5-amine and ring-opened products |

Acid-Base Equilibria and Protonation Characteristics

The presence of multiple nitrogen atoms—two in the ring and one in the exocyclic amino group—gives this compound distinct basic properties. The primary sites for protonation are the ring nitrogen atoms (N1 and N3), which are generally more basic than the exocyclic amino group in aminopyrimidines. acs.org

The basicity of the molecule is a balance between the electron-donating effect of the N-isopropylamino group and the electron-withdrawing effects of the two chloro groups and the ring structure itself.

Electron-Withdrawing Effects: The chloro groups and the ring nitrogens decrease the electron density on the pyrimidine ring, thereby reducing the basicity of the nitrogen atoms.

Electron-Donating Effects: The N-isopropylamino group at C5 increases the electron density of the ring, which would typically increase the basicity of the ring nitrogens.

Theoretical calculations and experimental data for related aminopyrimidines show that protonation overwhelmingly occurs on a ring nitrogen rather than the exocyclic amine. acs.org For 4-aminopyrimidine, the calculated proton affinity is highest at N1, followed by N3, with the exocyclic amino group being the least favorable site for protonation. acs.org The addition of acid can lead to the formation of a stable cationic species. mdpi.com

| Compound | pKa (Conjugate Acid) | Reference |

| Pyrimidine | 1.3 | - |

| 2-Aminopyrimidine | 3.54 | nih.govhmdb.ca |

| 4-Aminopyrimidine | 5.71 | - |

| 2,4-Diaminopyrimidine | 7.4 | acs.org |

The chloro groups on this compound would be expected to lower its pKa value relative to an unsubstituted aminopyrimidine due to their inductive electron withdrawal, making it a weaker base.

Derivatization Strategies and Functional Group Interconversions

Sequential Substitution Reactions for Accessing Diverse Pyrimidine (B1678525) Architectures

The presence of two chemically distinct chlorine atoms at the C4 and C6 positions of the pyrimidine ring is a key feature for building molecular diversity. These halogens can be replaced in a stepwise manner by various nucleophiles, allowing for the controlled introduction of different substituents. The reactivity of the C4 and C6 positions is influenced by the electronic effects of the existing amino group at C5 and the N-isopropyl substituent.

Nucleophilic aromatic substitution (SNAr) is the primary mechanism for these transformations. mdpi.com Symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives have been shown to react effectively with a range of nucleophilic amines under conventional conditions, often with stoichiometric control of the reactants. mdpi.com This allows for a programmed approach to synthesis, where one chlorine atom is substituted in the first step, followed by the substitution of the second chlorine atom with a different nucleophile.

Research on analogous dichloropyrimidine systems demonstrates the feasibility of this sequential approach. For instance, studies on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) have shown that amination reactions can be carried out sequentially. mdpi.com Similarly, the amination of 4,6-dichloropyrimidine with adamantane-containing amines has been achieved, yielding mono-aminated products that can potentially undergo a second, different amination. nih.gov The first heteroarylation of a sterically unhindered amine can proceed smoothly, setting the stage for a subsequent substitution at the remaining chloro-position. nih.gov

The general order of reactivity for halogens on a pyrimidine ring in SNAr displacements is typically C4(6) > C2. acs.org This inherent reactivity difference can be exploited to achieve selectivity in the first substitution step. By carefully selecting the nucleophile and reaction conditions, chemists can favor monosubstitution, isolating the intermediate which then becomes the substrate for a second, distinct substitution reaction. This two-step sequence is a powerful tool for generating libraries of disubstituted pyrimidines with diverse functionalities.

| Reaction Type | Substrate | Reagents | Product Type | Ref. |

| Monoamination | 4,6-dichloropyrimidine | Adamantylalkylamines | 4-amino-6-chloropyrimidine derivatives | nih.gov |

| Sequential Amination | 4,6-dichloro-2-methylthio-5-nitropyrimidine | 1. Secondary Amine2. Primary Amine | 4,6-diamino-2-methylthio-5-nitropyrimidine | researchgate.net |

| SNAr Amination | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Various amines, triethylamine, ethanol | Mono- or di-aminated pyrimidines | mdpi.com |

Strategic Exploitation of the Dichloro Pyrimidine Scaffold for Heterocycle Formation

The dichloropyrimidine core is not only a template for substitution but also a valuable precursor for the construction of fused heterocyclic systems. The two chlorine atoms act as electrophilic handles that can participate in intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic pyrimidine derivatives. researchgate.netnih.gov These fused systems are prevalent in many biologically active compounds. nih.gov

A common strategy involves a two-step process:

Initial SNAr Reaction: One of the chlorine atoms reacts with a nucleophile that contains a second reactive group.

Intramolecular Cyclization: The newly introduced substituent then reacts with the remaining chlorine atom, or another part of the molecule, to form a new ring fused to the pyrimidine core.

An example of this strategy is the synthesis of pyrimidine-fused benzazepines from 5-allyl-4,6-dichloropyrimidines. researchgate.net In this process, a base-promoted aromatic nucleophilic substitution with an N-substituted aniline (B41778) is followed by an acid-promoted intramolecular Friedel-Crafts cyclization to yield polysubstituted 6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines. researchgate.net This demonstrates how the dichloropyrimidine scaffold facilitates the assembly of complex, multi-ring structures.

Furthermore, diversity-oriented synthesis pathways have been developed to systematically create polyheterocyclic frameworks around a pyrimidine ring. researchgate.net These methods often involve designing a key substrate from a dichloropyrimidine that can undergo a cascade of reactions, including cyclizations, to rapidly build molecular complexity. researchgate.net The reactions of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) with various amino-pyrimidines to form pyridodipyrimidine systems further illustrate the utility of chloropyrimidines in synthesizing fused heterocycles. nih.gov

| Starting Material | Key Transformation(s) | Resulting Heterocyclic System | Ref. |

| 5-Allyl-4,6-dichloropyrimidines | SNAr with anilines, then intramolecular Friedel-Crafts cyclization | Pyrimidine-fused Benzazepines | researchgate.net |

| ortho-Alkynylpyrimidine carbaldehyde | Imine formation, then metal-catalyzed 6-endo cyclization | Pyrimidine-containing tricyclic cores | researchgate.net |

| 2,4,6-Trichloropyrimidine-5-carbaldehyde | Condensation with aminouracils | Pyridodipyrimidines | nih.gov |

Synthesis of Polyfunctionalized Pyrimidine Derivatives

The synthesis of polyfunctionalized pyrimidines from a dichloropyrimidine precursor involves the strategic introduction of multiple, varied functional groups through a sequence of reactions. This goes beyond simple sequential substitution and often involves functional group interconversions on the substituents themselves. The goal is to create densely substituted pyrimidines with tailored properties. organic-chemistry.org

A powerful example is the solution-phase synthesis of tetrasubstituted purines starting from 4,6-dichloro-2-methylthio-5-nitropyrimidine. researchgate.net This multi-step process includes:

Sequential C4 and C6 Substitution: One-pot reaction with secondary and then primary amines to replace both chlorine atoms.

Functional Group Interconversion: Oxidation of the methylthio group at C2 to a more reactive sulfone.

Substitution at C2: Facile displacement of the sulfone group by another nucleophile.

Further Transformation: Reduction of the nitro group at C5, followed by acid-catalyzed cyclization to form the fused purine (B94841) ring system. researchgate.net

This sequence highlights how the initial dichloropyrimidine scaffold enables a cascade of reactions to build a highly functionalized target molecule. Similarly, unexpected reaction pathways can lead to polyfunctionalization. For example, exploring reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde revealed that amination, solvolysis (reaction with the solvent), and condensation processes can occur, leading to complex products under mild conditions. mdpi.com The use of the Vilsmeier-Haack-Arnold reagent to convert 2-amino-4,6-dihydroxypyrimidines into their 2-amino-4,6-dichloropyrimidine (B145751) analogs provides a key entry point for subsequent functionalization at the 4, 5, and 6 positions. nih.gov

Regioselective Control in Post-Synthetic Modifications

Achieving regioselective control is crucial when modifying a molecule with multiple similar reactive sites, such as the two chlorine atoms in 4,6-Dichloro-N-isopropylpyrimidin-5-amine. The ability to direct a nucleophile to selectively attack either the C4 or C6 position is paramount for an efficient and predictable synthesis.

The regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to the substituents on the ring. wuxiapptec.com In 2,4-dichloropyrimidines, substitution is usually selective for the C4 position. wuxiapptec.com However, exceptions exist, and the presence of an electron-donating group at another position can reverse this selectivity, favoring substitution at C2. wuxiapptec.com This principle can be extended to the 4,6-dichloro system, where the N-isopropylamino group at C5 will electronically influence the C4 and C6 positions, potentially creating a reactivity differential that can be exploited.

Highly regioselective aminations have been developed for related compounds. For instance, palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidine strongly favors the formation of the C4-substituted product. acs.orgresearchgate.net Interestingly, for aromatic amines, this high regioselectivity was also observed without the need for a catalyst. acs.org Factors influencing selectivity include:

Electronic Effects: The electron-withdrawing or -donating nature of existing substituents on the pyrimidine ring. wuxiapptec.com

Steric Hindrance: The size of the incoming nucleophile and the substituents adjacent to the reaction centers.

Reaction Conditions: The choice of solvent, base, and catalyst can significantly impact the regiochemical outcome. researchgate.net

Computational studies on 2,4-dichloropyrimidine (B19661) analogs have shown that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can predict the site of nucleophilic attack. wuxiapptec.com Such analyses can be a powerful tool for predicting and rationalizing the regioselectivity in the post-synthetic modification of this compound, enabling the strategic design of synthetic routes to specific, single isomers.

Computational Chemistry Investigations of 4,6 Dichloro N Isopropylpyrimidin 5 Amine

Quantum Chemical Calculations: Geometry Optimization and Electronic Structure (e.g., DFT, HOMO/LUMO Analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the geometry and electronic properties of 4,6-Dichloro-N-isopropylpyrimidin-5-amine. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are utilized to perform geometry optimization, which determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation. nih.govresearchgate.net This process provides precise data on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is further elucidated by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. thaiscience.info The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. nih.govaimspress.com

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters for a Substituted Dichloropyrimidine (Calculated via DFT/B3LYP)

| Parameter | Value (eV) |

| EHOMO | -7.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 5.7 |

| Ionization Potential (I) | 7.5 |

| Electron Affinity (A) | 1.8 |

| Chemical Hardness (η) | 2.85 |

| Electronegativity (χ) | 4.65 |

Note: The data in this table are representative values for a dichlorinated pyrimidine (B1678525) derivative and are intended for illustrative purposes.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For this compound, theoretical studies can elucidate the pathways of its synthesis and subsequent reactions, such as nucleophilic aromatic substitution (SNAr).

A computational study on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines revealed that a Meisenheimer complex may be a key intermediate in the reaction mechanism. chemrxiv.orgchemrxiv.org A similar approach could be applied to model the reaction between 4,6-dichloropyrimidin-5-amine and isopropylamine. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction coordinate diagram can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding selectivity. For instance, theoretical calculations can explain why a nucleophile might preferentially attack one of the chlorinated positions over the other. nih.gov

Transition state theory, combined with quantum chemical calculations, enables the precise location of transition state structures—the highest energy point along the reaction pathway. The vibrational frequency analysis of a transition state structure characteristically shows one imaginary frequency, corresponding to the motion along the reaction coordinate.

Prediction and Interpretation of Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic properties of this compound, aiding in its characterization.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of the molecule. nih.gov By analyzing the normal modes of vibration, specific peaks in the calculated infrared (IR) and Raman spectra can be assigned to the stretching, bending, and torsional motions of specific functional groups, such as the N-H, C-Cl, and C-N bonds. A comparison between the computed and experimental spectra can confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of 1H and 13C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical predictions are invaluable for interpreting experimental NMR spectra and assigning signals to specific atoms within the molecule.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths. nih.govscispace.com This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, providing information about the electronic excitations within the molecule, typically π → π* and n → π* transitions associated with the pyrimidine ring.

Table 2: Predicted Spectroscopic Data for a Representative Aminodichloropyrimidine

| Spectroscopy | Parameter | Predicted Value |

| IR | C-Cl stretch | 700-800 cm-1 |

| N-H bend | 1600-1650 cm-1 | |

| 13C NMR | C-Cl | 155-165 ppm |

| C-N | 140-150 ppm | |

| UV-Vis | λmax | ~270 nm |

Note: These are typical predicted ranges for the specified functional groups and transitions in similar molecules.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net This method maps the electron distribution of a molecule within its crystalline environment, providing insights into the forces that govern crystal packing.

For this compound, a Hirshfeld analysis would involve calculating the Hirshfeld surface and generating 2D fingerprint plots. The surface is typically colored according to properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds.

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Dichlorinated Heterocycle

| Contact Type | Contribution (%) |

| H···H | 35.0 |

| Cl···H/H···Cl | 20.7 |

| C···H/H···C | 17.1 |

| N···H/H···N | 9.7 |

| O···H/H···O | 11.9 |

Note: Data is adapted from a study on a different dichlorinated organic molecule and serves as an example of the output of Hirshfeld analysis. nih.govresearchgate.net

Conformational Analysis and Energy Landscapes

The presence of the flexible isopropyl group attached to the amine nitrogen introduces conformational possibilities for this compound. Conformational analysis involves systematically studying the rotation around single bonds to identify stable conformers (local energy minima) and the energy barriers between them.

A potential energy surface scan can be performed by systematically rotating the dihedral angle of the C-N bond connecting the isopropyl group to the pyrimidine ring. For each rotational step, the energy of the molecule is calculated, allowing for the construction of an energy landscape. This analysis would reveal the most stable conformations of the isopropyl group relative to the pyrimidine ring and the energy required for interconversion between them. The results of such an analysis are crucial for understanding the molecule's dynamic behavior and how its shape might influence its interactions with other molecules.

Applications in Advanced Organic Synthesis

Role as a Key Pyrimidine (B1678525) Building Block for Complex Organic Molecules

4,6-Dichloro-N-isopropylpyrimidin-5-amine is a valuable heterocyclic building block, primarily due to the reactivity of its di-chlorinated pyrimidine core. bldpharm.com The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and controlled introduction of various nucleophiles. This reactivity makes it a strategic precursor for constructing more complex, highly substituted pyrimidine derivatives. mdpi.com

The utility of the 4,6-dichloro-5-aminopyrimidine scaffold is prominently demonstrated in pharmaceutical synthesis. A closely related compound, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, serves as a crucial intermediate in the multi-step synthesis of Ticagrelor, a potent antiplatelet agent. patsnap.comgoogle.comchemicalbook.com In this synthesis, the chlorinated pyrimidine core undergoes a series of transformations, highlighting the robustness and strategic importance of this class of building blocks in constructing complex, biologically active molecules. google.com Halogenated pyrimidines are frequently employed to incorporate nucleophiles with regioselectivity, a feature that is critical in the synthesis of complex targets. mdpi.com

Precursor for Diverse N-Heterocyclic Systems

The structure of this compound, featuring an amino group adjacent to two reactive chloro-substituents, makes it an ideal precursor for the synthesis of fused N-heterocyclic systems. The pyrimidine ring can serve as the foundation upon which additional rings are constructed, leading to a wide array of polycyclic aromatic compounds.

A significant example is the synthesis of purine (B94841) derivatives. Research has shown that 4,6-dichloro-5-aminopyrimidines can react with anilines, followed by a cyclization step, to produce 9-aryl-6-chloropurines in excellent yields. nih.gov This two-step process effectively builds an imidazole (B134444) ring onto the pyrimidine core, transforming the initial building block into the more complex purine system. This transformation underscores the compound's role as a foundational scaffold for creating other important classes of N-heterocycles. mdpi.comnih.gov

| Starting Material Class | Reagents | Product Class | Key Transformation | Source |

|---|---|---|---|---|

| 4,6-Dichloro-5-aminopyrimidines | 1. Aniline (B41778) 2. Trimethylformate | 9-Aryl-6-chloropurines | Formation of a fused imidazole ring onto the pyrimidine core. | nih.gov |

Synthetic Utility in the Development of Agrochemical Intermediates

Agrochemical intermediates are fundamental raw materials used in the production of pesticides and other plant protection products. gugupharm.com The efficacy and safety of the final agrochemical product are directly influenced by the quality and purity of these intermediates. gugupharm.com Chlorinated nitrogen-containing heterocycles, such as dichloropyridines, are common structural motifs found in various pesticides, serving as key intermediates for active ingredients like Chlorantraniliprole. gugupharm.com

While specific applications of this compound in commercial agrochemicals are not extensively documented in the reviewed literature, its structural features—a di-chlorinated pyrimidine ring—are characteristic of molecules used in this industry. The reactivity of the chloro groups allows for the attachment of various functional groups, enabling the synthesis of a library of derivatives that can be screened for herbicidal, insecticidal, or fungicidal activity. Therefore, it represents a potential and valuable intermediate for the development of new agrochemical products.

Contribution to the Synthesis of Specialty Chemicals and Advanced Materials

The applications of pyrimidine derivatives extend beyond pharmaceuticals and agrochemicals into the realm of specialty chemicals and advanced materials. Specifically, pyrimidine nuclei that are part of larger, conjugated systems are of interest in materials science. rasayanjournal.co.inresearchgate.net These types of compounds have been investigated for their potential use in advanced applications such as molecular wires and light-emitting devices. rasayanjournal.co.inresearchgate.net

The electron-deficient nature of the pyrimidine ring can be tuned by substitution, and the ability to form extended π-conjugated systems makes these compounds candidates for organic electronic materials. The synthetic accessibility of derivatives from precursors like this compound allows for the systematic modification of their electronic and photophysical properties, contributing to the development of novel materials for various technological applications. rasayanjournal.co.inresearchgate.net

Methodological Insights for Green Chemistry and Sustainable Synthesis Practices

Traditional synthetic methods for pyrimidines often involve hazardous solvents, toxic reagents, and significant energy consumption. rasayanjournal.co.inresearchgate.net In response, the principles of green chemistry have been applied to develop more sustainable and environmentally benign synthetic routes. These modern approaches aim to reduce waste, shorten reaction times, and improve energy efficiency. rasayanjournal.co.in

Several green synthetic techniques are applicable to the synthesis and derivatization of pyrimidines:

Microwave-Assisted Synthesis: This method uses microwave irradiation to selectively heat reactants, often leading to dramatically reduced reaction times and higher yields. powertechjournal.com A microwave-assisted, two-step protocol has been successfully used to synthesize 9-aryl-6-chloropurines from 4,6-dichloro-5-aminopyrimidines. nih.gov

Solvent-Free and Catalyst-Free Conditions: Reactions conducted without a solvent, for example by using techniques like planetary ball milling or "grindstone chemistry," minimize the use of volatile organic compounds (VOCs). researchgate.netpowertechjournal.comresearchgate.net

Use of Greener Reagents and Solvents: One patented method for a related compound involves using sodium dithionite (B78146) in a mixed solvent of water and an organic solvent. google.com This method is noted for its mild reaction conditions, short reaction time, simple operation, and high yield, making it suitable for industrial-scale production. google.com

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single pot to form a final product, which increases efficiency and reduces waste from intermediate purification steps. rasayanjournal.co.inresearchgate.net

| Technique | Principle | Advantages | Source |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave energy for rapid, targeted heating. | Shorter reaction times, higher yields, cleaner reactions. | nih.govrasayanjournal.co.inpowertechjournal.com |

| Solvent-Free Synthesis (Ball Milling) | Mechanical energy induces chemical reactions between solids. | Eliminates hazardous solvents, reduces waste, energy efficient. | researchgate.netpowertechjournal.com |

| Ultrasonic Synthesis | Uses acoustic cavitation to accelerate reactions. | Increased reaction rates and yields, reduced energy input. | powertechjournal.com |

| Use of Green Catalysts | Employs reusable or non-toxic catalysts (e.g., ionic liquids, organocatalysts). | Reduces use of heavy metals, allows for catalyst recycling. | researchgate.netpowertechjournal.com |

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Pathways

Current synthetic routes for related aminodichloropyrimidines often rely on multi-step processes that may involve harsh reagents or produce significant waste. Future research should prioritize the development of more atom-economical, efficient, and environmentally benign synthetic methodologies for 4,6-Dichloro-N-isopropylpyrimidin-5-amine.

Key areas for exploration include:

Flow Chemistry: Adapting synthetic procedures to continuous flow reactors could offer improved control over reaction parameters, enhance safety, and allow for easier scalability compared to traditional batch processes.

Green Solvents: Moving away from conventional chlorinated solvents towards greener alternatives like bio-derived solvents or supercritical fluids would significantly improve the sustainability profile of the synthesis.

| Research Target | Proposed Method | Potential Advantages |

| One-Pot Synthesis | Tandem chlorination/amination of a pyrimidine (B1678525) precursor. | Reduced workup steps, less solvent waste, higher throughput. |

| Biocatalysis | Use of engineered enzymes for selective amination. | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate key reaction steps. | Drastically reduced reaction times, potential for improved yields. |

Discovery of Novel Reactivity Profiles and Selective Catalytic Transformations

The two chlorine atoms at the C4 and C6 positions of the pyrimidine ring offer rich opportunities for selective functionalization. The electronic and steric influence of the adjacent N-isopropylamino group is expected to differentiate the reactivity of these two positions, but this has not been systematically studied.

Future investigations should focus on:

Regioselective Nucleophilic Aromatic Substitution (SNAr): A thorough exploration of SNAr reactions with a diverse range of nucleophiles (O-, S-, N-, and C-based) is warranted. researchgate.netmdpi.com Research should aim to precisely control which chlorine atom is substituted by tuning reaction conditions such as the base, solvent, and temperature. researchgate.net

Site-Selective Cross-Coupling Reactions: Developing catalytic protocols (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that can selectively activate one C-Cl bond over the other would provide powerful tools for creating complex molecular architectures. Microwave-assisted Suzuki couplings have proven effective for other dichloropyrimidines and could be a promising starting point. mdpi.com

Directed Metalation: Investigating whether the N-isopropylamino group can act as a directing group for ortho-lithiation or other metalation reactions, enabling functionalization of the pyrimidine ring itself.

| Transformation Type | Potential Reactant | Target Functionality |

| Selective SNAr | Aryl thiols | Introduction of thioether linkages. |

| Regioselective Suzuki Coupling | Heteroaryl boronic acids | Creation of bi-heterocyclic systems. mdpi.com |

| Selective Amination | Secondary cyclic amines | Synthesis of polysubstituted pyrimidines. researchgate.net |

Exploration of Supramolecular Chemistry and Self-Assembly Principles

Supramolecular chemistry examines how molecules organize through weaker, non-covalent interactions. wikipedia.org The structural features of this compound—including hydrogen bond donors (the N-H group), hydrogen bond acceptors (the ring nitrogens), and halogen bond donors (the chlorine atoms)—make it an intriguing candidate for supramolecular assembly.

Unexplored avenues in this area include:

Halogen Bonding: Systematically studying the ability of the chlorine atoms to participate in halogen bonds with various Lewis basic partners to form co-crystals and other organized structures.

Self-Assembly Studies: Investigating the self-assembly behavior of the molecule in different solvents and on various surfaces to create ordered monolayers or three-dimensional networks. In the crystalline state, related dichloropyrimidine molecules are known to form supramolecular networks through intermolecular interactions. researchgate.net

Host-Guest Chemistry: Exploring the potential of the pyrimidine ring to participate in π-π stacking interactions, possibly acting as a host for electron-deficient guest molecules. wikipedia.org

Advanced Material Science Applications Beyond Traditional Chemical Synthesis

The pyrimidine core is a key component in many functional organic materials. The unique substitution pattern of this compound could be leveraged for novel materials science applications.

Future research could target:

Organic Electronics: Using the compound as a building block for organic semiconductors or light-emitting diodes (OLEDs). The electron-deficient nature of the dichloropyrimidine ring could be tuned by further substitution to create materials with specific electronic properties.

Functional Polymers: Incorporating the molecule as a monomer into polymers could imbue them with specific properties, such as thermal stability, altered solubility, or the ability to coordinate with metals.

Sensory Materials: Functionalizing the molecule to create chemosensors where binding of a target analyte to the pyrimidine core or its substituents leads to a detectable change in fluorescence or color.

Deepening the Computational Understanding of Reaction Dynamics and Properties

Theoretical and computational chemistry offer powerful tools to predict and understand the behavior of molecules, guiding experimental work and saving resources. Quantum chemical calculations, such as Density Functional Theory (DFT), have been successfully applied to understand the structure and properties of similar dichloropyrimidine systems. researchgate.netmdpi.com

Key computational research directions include:

Reaction Mechanism Modeling: Using DFT to model the transition states and reaction pathways for SNAr and cross-coupling reactions. This could elucidate the factors governing regioselectivity and help in the rational design of more efficient catalysts.

Prediction of Spectroscopic Properties: Calculating theoretical IR, NMR, and UV-Vis spectra to aid in the characterization of the molecule and its reaction products. researchgate.net

Analysis of Non-Covalent Interactions: Employing computational methods to analyze and quantify the strength and nature of potential halogen bonds, hydrogen bonds, and π-stacking interactions, thereby predicting its supramolecular self-assembly behavior.

| Computational Method | Research Goal | Predicted Outcome |

| Density Functional Theory (DFT) | Elucidate SNAr reaction mechanism. | Determine transition state energies and predict regioselectivity. mdpi.com |

| Time-Dependent DFT (TD-DFT) | Predict electronic absorption spectra. | Correlate molecular structure with optical properties for materials design. researchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze halogen and hydrogen bonding. | Quantify the strength of non-covalent interactions for supramolecular design. |

Q & A

Basic: What are the standard synthetic routes for 4,6-Dichloro-N-isopropylpyrimidin-5-amine, and how are intermediates validated?

Answer:

A common method involves nucleophilic substitution of 4,6-dichloropyrimidine derivatives with isopropylamine under controlled conditions. For example, palladium-catalyzed amination (e.g., Buchwald-Hartwig conditions) can enhance regioselectivity . Intermediates are validated using:

- NMR spectroscopy (e.g., confirming substitution patterns via H and C shifts).

- Mass spectrometry (MS) to verify molecular ion peaks and fragmentation patterns.

- TLC monitoring (silica gel, UV visualization) to track reaction progress and purity .

Basic: How is purity assessed during synthesis, and what solvents are optimal for crystallization?

Answer:

- Purity assessment:

- HPLC/GC-MS for quantitative impurity profiling.

- Melting point analysis (e.g., deviations >2°C indicate impurities) .

- Crystallization solvents: Polar aprotic solvents (e.g., DMSO, DMF) or mixed systems (ethanol/water) are preferred for high-yield recrystallization, as noted in pyrimidine derivative protocols .

Advanced: How can structural contradictions arise in crystallographic data for substituted pyrimidines, and how are they resolved?

Answer:

Discrepancies often stem from:

- Disorder in crystal lattices (e.g., due to isopropyl group flexibility).

- Polymorphism (different packing arrangements under varying conditions).

Resolution strategies: - High-resolution X-ray diffraction (single-crystal analysis at low temperatures).

- DFT calculations to compare experimental and theoretical bond lengths/angles .

Advanced: What methodologies mitigate conflicting bioactivity data in cell-based assays?

Answer:

- Normalization controls: Use vehicle-only controls (e.g., DMSO at equivalent dilutions) to isolate compound effects .

- Dose-response curves to identify non-linear effects.

- Cross-validation with orthogonal assays (e.g., ELISA for cytokine profiling alongside cell viability assays) .

Basic: What protocols ensure reproducibility in bioactivity studies of this compound?

Answer:

- Solution preparation: Dissolve in DMSO (200 mM stock), dilute in RPMI-1640 medium to ≤0.1% DMSO final concentration.

- Cell culture conditions: Maintain standardized O/CO levels and serum concentrations to minimize variability .

Advanced: How do substituents (e.g., chloro vs. alkyl groups) influence the reactivity of pyrimidine derivatives?

Answer:

- Electron-withdrawing groups (Cl): Enhance electrophilicity at C2/C4 positions, favoring nucleophilic substitution.

- Bulky substituents (isopropyl): Steric hindrance reduces reaction rates but improves regioselectivity.

Experimental validation: Kinetic studies under varying temperatures and catalysts (e.g., Pd/Xantphos systems) .

Advanced: What strategies optimize the synthesis of novel derivatives (e.g., 4,6-Dichloro-2-propylthiopyrimidine-5-amine)?

Answer:

- Thiolation reactions: React 4,6-dichloro precursors with propylthiol in basic media (KCO/DMF).

- Microwave-assisted synthesis reduces reaction times (e.g., 30 mins vs. 12 hrs conventional) .

Basic: How is stability assessed under storage conditions?

Answer:

- Accelerated degradation studies: Expose to heat (40°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks.

- Analytical monitoring: HPLC retention time shifts or new peaks indicate degradation .

Advanced: How can computational modeling guide the design of this compound analogs?

Answer:

- Docking studies: Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina.

- QSAR models: Correlate substituent electronic parameters (Hammett constants) with bioactivity .

Basic: What safety protocols are critical when handling chloro-substituted pyrimidines?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.